Carbamazepine 10,11-epoxide-13C-15N
Description
Introduction to Carbamazepine 10,11-Epoxide-13C-15N
Chemical Identity and Isotopic Labeling
Nomenclature and Structural Characteristics
This compound (IUPAC name: 3-oxa-11-azatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide-13C-15N) features a dibenzazepine core with an epoxide group bridging carbons 10 and 11. The parent compound, carbamazepine 10,11-epoxide, has a molecular formula of C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol. The isotopic variant replaces one carbon atom with 13C in the carboxamide group (-CONH₂) and one nitrogen atom with 15N in the azepine ring. This modification yields a molecular formula of C₁₄¹³CH₁₂N¹⁵NO₂ and a molecular weight of 254.25 g/mol.
Table 1: Comparative Molecular Properties
| Property | Carbamazepine 10,11-Epoxide | This compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₄¹³CH₁₂N¹⁵NO₂ |
| Molecular Weight (g/mol) | 252.27 | 254.25 |
| CAS Number | 36507-30-9 | 122842-78-8 |
The epoxide ring introduces strain into the molecule, making it reactive toward nucleophiles such as water or glutathione. This structural feature is critical for understanding its metabolic fate in biological systems.
Stable Isotope Incorporation (13C, 15N)
The 13C and 15N isotopes are incorporated via synthetic routes using labeled precursors:
- 13C Labeling : Achieved by introducing 13C-enriched carbon monoxide during the formation of the carboxamide group.
- 15N Labeling : Accomplished by substituting 15N-enriched ammonia in the azepine ring synthesis.
Isotopic enrichment exceeds 99% for 13C and 15N, ensuring minimal natural abundance interference in mass spectrometry-based assays. The labeled compound’s stability is comparable to its unlabeled counterpart, with a shelf life of ≥1 year when stored at -20°C.
Significance in Pharmaceutical Research
Role as a Metabolic Tracer in Quantitative Studies
This compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, enabling absolute quantification of the unlabeled metabolite in biological matrices. For example, a thermospray LC-MS method demonstrated a detection limit of 500 pg for carbamazepine epoxide in plasma, with <5% signal interference from endogenous compounds. The isotopic labels provide distinct mass shifts (Δm/z = +2), allowing simultaneous measurement of endogenous and administered compounds in the same sample.
Key Applications :
- Pharmacokinetic Profiling : Tracking the conversion of carbamazepine to its epoxide metabolite in real-time.
- Enzyme Kinetics : Quantifying cytochrome P450 3A4 (CYP3A4) activity in hepatic microsomal preparations.
Applications in Drug Development and Pharmacokinetics
In drug development, this labeled compound addresses two critical challenges:
- Drug-Drug Interaction Studies : By co-administering carbamazepine-13C-15N with other drugs, researchers can identify metabolic interference at the CYP3A4 level.
- Bioequivalence Testing : Differentiating between administered and endogenous metabolites in bioavailability studies.
A case study using [13C6]-carbamazepine-10,11-epoxide (a related isotopologue) revealed nonlinear pharmacokinetics in patients with epilepsy, highlighting the utility of isotopic tracers in clinical research.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1,16+1 |
InChI Key |
ZRWWEEVEIOGMMT-IIJSWMDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)[15NH2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Carbamazepine 10,11-Epoxide
Parent Compound Synthesis
Carbamazepine-10,11-epoxide is synthesized via the epoxidation of carbamazepine, typically mediated by cytochrome P450 enzymes in vivo. In vitro, chemical epoxidation employs oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions. The reaction mechanism involves electrophilic addition to the 10,11-double bond of carbamazepine, forming the epoxide moiety (Fig. 1):
$$
\text{Carbamazepine} + \text{Oxidizing Agent} \rightarrow \text{Carbamazepine-10,11-epoxide} + \text{Byproducts}
$$
Table 1 : Key physicochemical properties of carbamazepine-10,11-epoxide
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Melting Point | 204–206°C |
| Boiling Point | 390.2°C at 760 mmHg |
| LogP | 3.79 |
Isotopic Labeling Strategies
Stable isotopes (13C and 15N) are introduced during synthesis to maintain structural integrity while enabling detection in biological matrices. Two primary approaches are employed:
Labeled Precursor Utilization
- 13C-Labeled Benzene Derivatives : The dibenzazepine core is constructed using 13C-enriched benzene rings. For example, 13C6-benzene can serve as a starting material for synthesizing isotopically labeled intermediates.
- 15N-Labeled Carbamoyl Groups : The carboxamide group (-CONH₂) incorporates 15N via the use of 15NH₃ during the phosgenation step.
Table 2 : Isotopic incorporation sites in carbamazepine-10,11-epoxide-13C-15N
| Isotope | Position | Synthetic Step |
|---|---|---|
| 13C | Aromatic carbons (C1–C10) | Cyclization of 13C6-benzene |
| 15N | Carbamoyl nitrogen (N1) | Phosgenation with 15NH₃ |
Post-Synthetic Isotope Exchange
This method is less common due to the stability of C–C and C–N bonds but may involve:
Stepwise Synthesis of Carbamazepine-10,11-Epoxide-13C-15N
Synthesis of 13C-Labeled Dibenzazepine Core
The dibenzazepine scaffold is synthesized via a Friedel-Crafts alkylation followed by cyclization:
- Friedel-Crafts Alkylation : 13C6-benzene reacts with succinic anhydride to form 2-phenylsuccinic acid.
- Cyclization : Polyphosphoric acid (PPA) mediates ring closure to yield 10,11-dihydro-5H-dibenz[b,f]azepine.
$$
\text{13C}6\text{H}6 + \text{Succinic Anhydride} \xrightarrow{\text{AlCl}_3} \text{2-Phenylsuccinic Acid} \xrightarrow{\text{PPA}} \text{Dibenzazepine Core}
$$
Introduction of 15N-Labeled Carbamoyl Group
Phosgenation of the secondary amine group introduces the carbamoyl moiety:
- Phosgene Reaction : Dibenzazepine reacts with phosgene (COCl₂) to form an isocyanate intermediate.
- Ammonolysis : Treatment with 15NH₃ yields the 15N-labeled carbamazepine.
$$
\text{Dibenzazepine} + \text{COCl}2 \rightarrow \text{Isocyanate Intermediate} \xrightarrow{^{15}\text{NH}3} \text{Carbamazepine-}^{15}\text{N}
$$
Epoxidation of Labeled Carbamazepine
The 10,11-double bond is oxidized using mCPBA in dichloromethane:
$$
\text{Carbamazepine-}^{13}\text{C-}^{15}\text{N} + \text{mCPBA} \rightarrow \text{Carbamazepine-10,11-epoxide-}^{13}\text{C-}^{15}\text{N} + \text{mCBA}
$$
Table 3 : Reaction conditions for epoxidation
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 6–8 hours |
| Solvent | Dichloromethane |
| mCPBA Equivalents | 1.2 |
Analytical Characterization
Mass Spectrometry (MS)
Isotopic purity is verified using high-resolution MS. The molecular ion ([M+H]⁺) for carbamazepine-10,11-epoxide-13C-15N appears at m/z 255.12, compared to 252.09 for the unlabeled compound.
| Fragment Ion (m/z) | Assignment |
|---|---|
| 255.12 | [M+H]⁺ (13C-15N labeled) |
| 180.10 | Dibenzazepine fragment |
| 97.05 | Epoxide ring fragment |
Challenges and Optimization
Isotopic Dilution
Trace impurities from unlabeled precursors reduce isotopic purity. Countermeasures include:
Chemical Reactions Analysis
Types of Reactions
Carbamazepine 10,11-epoxide-13C-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels to ensure the stability of the isotopic labels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different epoxide derivatives, while reduction reactions can lead to the formation of diol compounds .
Scientific Research Applications
Carbamazepine 10,11-epoxide-13C-15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of Carbamazepine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carbamazepine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of Carbamazepine and its metabolites
Mechanism of Action
Carbamazepine 10,11-epoxide-13C-15N exerts its effects by blocking sodium channels in neurons, similar to the parent compound Carbamazepine. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Structural and Functional Differences
| Parameter | Carbamazepine | Carbamazepine 10,11-Epoxide | Carbamazepine 10,11-Epoxide-13C-15N |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₁₂N₂O₂ | C₁₅¹³CH₁₂¹⁵N₂O₂ |
| Molecular Weight | 236.27 g/mol | 252.27 g/mol | 254.28 g/mol (isotope-adjusted) |
| Key Functional Group | Azepine ring | 10,11-Epoxide | 10,11-Epoxide + 13C/15N labels |
| Biological Activity | Anticonvulsant | Anticonvulsant (similar potency) | Research tool (non-therapeutic) |
| Primary Use | Therapeutic | Active metabolite | Isotopic tracer in pharmacokinetics |
The epoxide metabolite exhibits anticonvulsant activity comparable to carbamazepine, contributing to the parent drug's efficacy . However, the labeled variant is exclusively used in research to elucidate metabolic clearance, tissue distribution, and enzymatic kinetics .
Pharmacokinetic Profile
| Parameter | Carbamazepine | Carbamazepine 10,11-Epoxide | This compound |
|---|---|---|---|
| Half-Life (t₁/₂) | 16–24 hours (repeated) | ~6 hours | Assumed similar to unlabeled epoxide |
| Excretion Route | Urine (72%), feces (28%) | Urine (1% as metabolite) | Tracked via isotopic enrichment |
| Metabolic Pathway | Hepatic CYP3A4 | Further hydroxylation | Same as unlabeled epoxide |
The labeled epoxide’s pharmacokinetics mirror the unlabeled form but allow for precise measurement of low-concentration metabolites in excreta .
Comparison with Structurally Similar Compounds
lists compounds with structural similarity scores >0.84 (Table 1). These share tricyclic or heterocyclic frameworks but lack the epoxide group or isotopic labels.
Table 1: Structural and Physicochemical Comparison
| Compound (CAS No.) | Molecular Formula | Log Po/w | TPSA (Ų) | BBB Permeability | Similarity Score |
|---|---|---|---|---|---|
| This compound | C₁₅¹³CH₁₂¹⁵N₂O₂ | ~2.5* | 35.5 | Yes | — |
| [2047-89-4] | C₁₃H₁₅N | 2.75 | 12.0 | Yes | 0.93 |
| [2047-91-8] | C₁₁H₁₁N | 2.65 | 12.0 | Yes | 0.90 |
| [479-59-4] | C₁₁H₁₃N | 2.37 | 12.0 | Yes | 0.86 |
*Estimated based on unlabeled epoxide’s properties .
Key differences include:
- Functional Groups : The labeled epoxide’s 10,11-epoxide moiety is absent in similar compounds, altering reactivity and metabolic fate.
- Isotopic Labels : Only this compound enables tracer studies, unlike its analogs .
- Bioavailability: All compounds show high BBB permeability, but the epoxide’s polarity reduces its log P compared to non-oxygenated analogs .
Role of Isotopic Labeling in Research
The 13C and 15N labels in this compound align with methodologies validated in ecological studies, such as 13C pulse-chase experiments tracking carbon allocation in plants . This technique’s precision in metabolic tracing is critical for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
